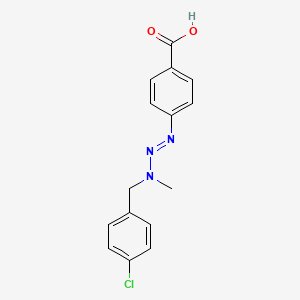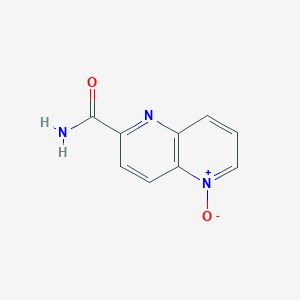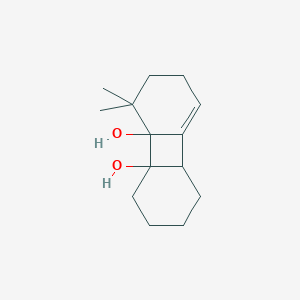
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol: is an organic compound with a complex structure that includes multiple rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol typically involves multiple steps, including the formation of the biphenylene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the biphenylene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antioxidant Properties: Investigation of its potential as an antioxidant agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry:
Polymer Production: Use as a monomer or additive in the production of polymers.
Coatings and Adhesives: Application in the formulation of coatings and adhesives with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into binding pockets of target molecules, modulating their activity.
Comparison with Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Comparison:
- Structural Differences: While similar compounds may share some structural features, 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol has a unique arrangement of rings and hydroxyl groups.
- Chemical Properties: The presence of hydroxyl groups in specific positions may confer unique reactivity and interaction with other molecules.
- Applications: The compound’s unique structure may make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.
Properties
CAS No. |
65490-83-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5,5-dimethyl-2,3,4,6,7,8b-hexahydro-1H-biphenylene-4a,4b-diol |
InChI |
InChI=1S/C14H22O2/c1-12(2)8-5-7-11-10-6-3-4-9-13(10,15)14(11,12)16/h7,10,15-16H,3-6,8-9H2,1-2H3 |
InChI Key |
SSYLWFRDJHNZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1(C3(C2CCCC3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


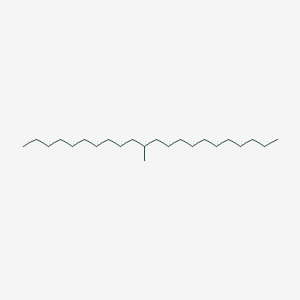
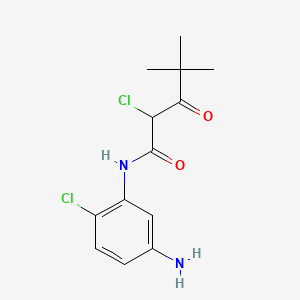
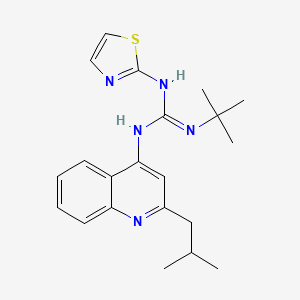
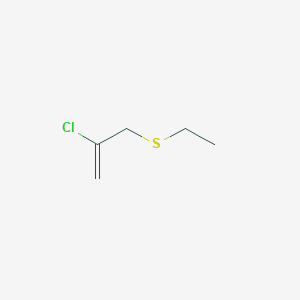
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
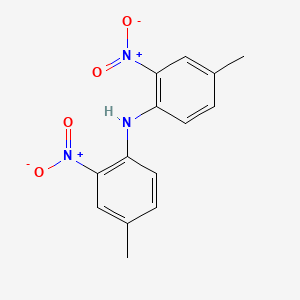
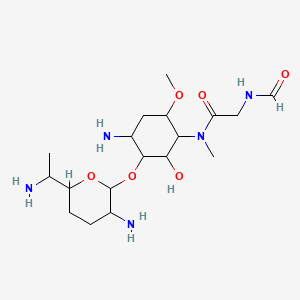
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
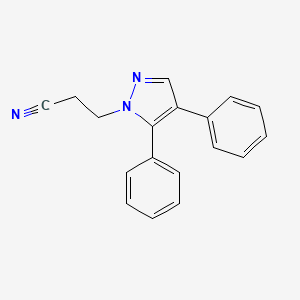
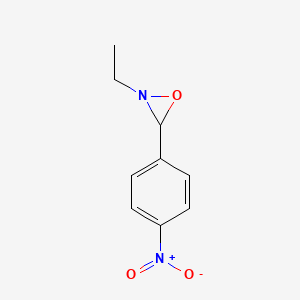
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
